

Application Note & Protocol: Fas/FAP-1 Interaction ELISA

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Compound of Interest

Compound Name: Fas C-Terminal Tripeptide Acetate

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Introduction: The Fas/FAP-1 Axis in Apoptosis Regulation

The Fas receptor (also known as CD95, APO-1, or TNFRSF6) is a pivotal member of the tumor necrosis factor receptor (TNFR) superfamily, playing a central role in the induction of programmed cell death, or apoptosis.^{[1][2]} Upon binding its cognate ligand, FasL, the Fas receptor trimerizes, initiating a cascade that recruits the adaptor molecule FADD and procaspase-8 to form the Death-Inducing Signaling Complex (DISC).^{[1][2]} This complex facilitates the activation of caspase-8, which in turn activates downstream effector caspases, culminating in the systematic dismantling of the cell.

However, this critical cell death pathway is subject to stringent negative regulation. One key inhibitor is the Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13.^{[3][4]} FAP-1 is a large, non-receptor protein tyrosine phosphatase that directly interacts with the C-terminal region of the Fas receptor.^{[4][5][6]} This interaction is crucial, as it has been shown to suppress Fas-mediated apoptosis.^{[5][7]} Mechanistically, FAP-1 can inhibit apoptosis by several means, including retaining the Fas receptor in cytoplasmic pools, thereby preventing its expression on the cell surface where it can be activated.^{[4][5]} Given that elevated FAP-1 expression is often observed in various cancers and is linked to therapeutic resistance, the ability to quantify the Fas/FAP-1 interaction is of significant interest to researchers in oncology and immunology.^{[5][8]}

This document provides a detailed protocol for a direct binding Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantitatively measure the interaction between the Fas receptor

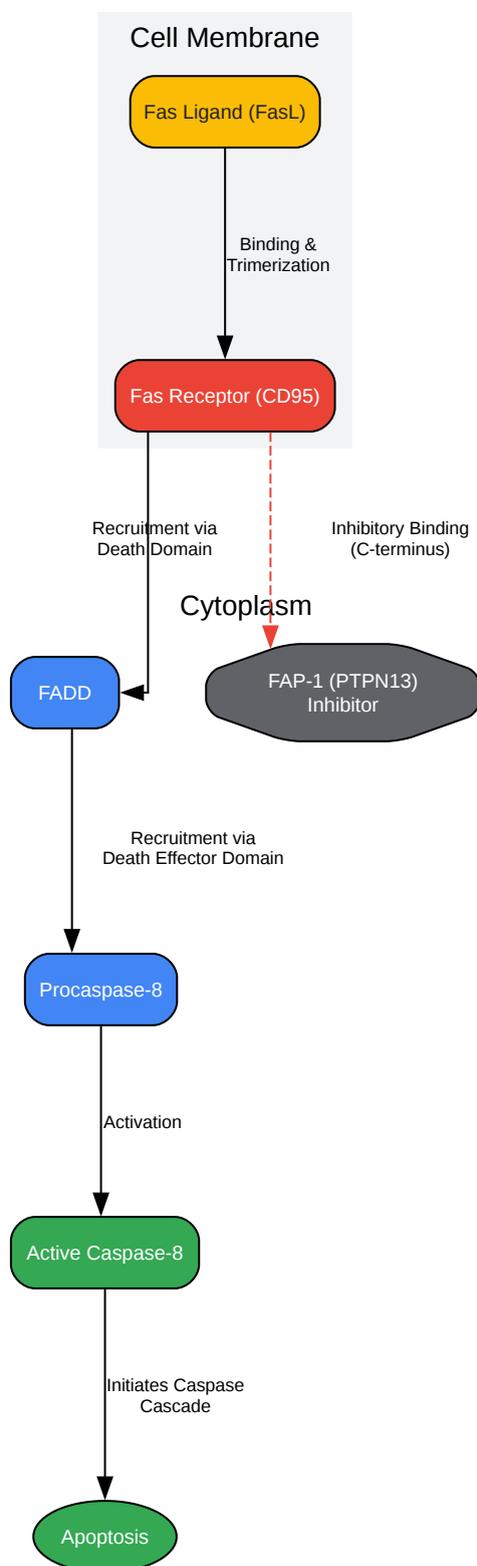
and FAP-1.

Principle of the Assay

This protocol describes a direct binding ELISA, a robust and sensitive method for analyzing the interaction between two purified proteins.[9][10] The principle relies on immobilizing one protein partner (the "bait," in this case, recombinant Fas) onto the surface of a microplate well. Subsequently, the other protein partner (the "prey," recombinant FAP-1) is added. If an interaction occurs, FAP-1 will bind to the immobilized Fas. This interaction is then detected using a specific primary antibody against FAP-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate (such as TMB) results in a colorimetric signal directly proportional to the amount of bound FAP-1, thus quantifying the interaction.

Visualizing the Molecular Interactions

To better understand the biological context and the assay workflow, the following diagrams illustrate the Fas signaling pathway and the step-by-step ELISA procedure.



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Caption: The Fas-mediated apoptosis pathway and its inhibition by FAP-1.

Fas/FAP-1 Interaction ELISA Workflow

1. Coating
Recombinant Fas protein is adsorbed to the microplate well.



2. Blocking
Unbound sites are blocked with an inert protein (e.g., BSA).



3. Binding
Recombinant FAP-1 protein is added and binds to Fas.



4. Primary Antibody
Anti-FAP-1 antibody is added, binding specifically to FAP-1.



5. Secondary Antibody
HRP-conjugated secondary antibody binds to the primary antibody.



6. Detection
TMB substrate is added and converted by HRP to a blue product.



7. Read
Stop solution is added, turning the product yellow. Absorbance is read at 450 nm.

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Caption: Step-by-step workflow for the Fas/FAP-1 direct binding ELISA.

Materials and Reagents

Reagent/Material	Recommended Specifications
Proteins	
Recombinant Human Fas/CD95/TNFRSF6	Extracellular Domain (ECD), Carrier-free
Recombinant Human FAP-1/PTPN13	Full-length or relevant binding domain, Carrier-free
Antibodies	
Primary Antibody	Rabbit or Mouse Anti-FAP-1/PTPN13 Polyclonal/Monoclonal Antibody
Secondary Antibody	HRP-conjugated Goat Anti-Rabbit/Mouse IgG (H+L)
Buffers & Solutions	
Coating Buffer	1x PBS, pH 7.4
Wash Buffer	1x PBS with 0.05% Tween-20 (PBS-T)
Blocking Buffer	1% (w/v) BSA in PBS-T
Reagent Diluent	1% (w/v) BSA in PBS-T
TMB Substrate	3,3',5,5'-Tetramethylbenzidine
Stop Solution	2 N Sulfuric Acid (H ₂ SO ₄)
Equipment	
ELISA Plates	96-well high-binding polystyrene microplates
Microplate Reader	Capable of measuring absorbance at 450 nm
Pipettes & Tips	Calibrated single and multichannel pipettes
Incubator	Capable of maintaining 37°C

Experimental Protocol

This protocol is a starting point and should be optimized for your specific reagents and experimental conditions.

1. Plate Coating a. Dilute the recombinant Fas protein to a final concentration of 2 µg/mL in Coating Buffer (1x PBS). b. Add 100 µL of the diluted Fas protein to each well of a 96-well microplate. c. Rationale: This step immobilizes the "bait" protein to the solid phase, providing a surface for the interaction to occur. The concentration may need optimization (typically 1-10 µg/mL). d. Seal the plate and incubate overnight at 4°C.

2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate twice with 200 µL of Wash Buffer (PBS-T) per well. c. Add 200 µL of Blocking Buffer (1% BSA in PBS-T) to each well. d. Rationale: Blocking is critical to prevent non-specific binding of subsequent proteins and antibodies to the plastic surface, which would otherwise lead to high background signals. e. Seal the plate and incubate for 1-2 hours at 37°C or room temperature.

3. FAP-1 Binding a. Aspirate the Blocking Buffer. Wash the plate three times with Wash Buffer. b. Prepare serial dilutions of recombinant FAP-1 protein in Reagent Diluent (1% BSA in PBS-T). A suggested starting range is 0-1000 ng/mL. c. Include a "zero FAP-1" well as a negative control to measure background signal. d. Add 100 µL of each FAP-1 dilution to the appropriate wells. e. Rationale: This step allows the "prey" protein (FAP-1) to interact with the immobilized "bait" (Fas). A titration is performed to determine the concentration-dependence of the binding. f. Seal the plate and incubate for 2 hours at room temperature.

4. Primary Antibody Incubation a. Aspirate the FAP-1 solution. Wash the plate three times with Wash Buffer. b. Dilute the primary anti-FAP-1 antibody in Reagent Diluent. The optimal dilution must be determined empirically (e.g., start at 1:1000). c. Add 100 µL of the diluted primary antibody to each well. d. Seal the plate and incubate for 1-2 hours at room temperature.

5. Secondary Antibody Incubation a. Aspirate the primary antibody solution. Wash the plate four times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Reagent Diluent according to the manufacturer's instructions (e.g., 1:5000 to 1:10,000). c. Add 100 µL of the diluted secondary antibody to each well. d. Rationale: The HRP enzyme on the secondary antibody will catalyze the color-changing reaction in the next step. Rigorous washing is essential to remove unbound antibody and reduce background. e. Seal the plate and incubate for 1 hour at room temperature, protected from light.

6. Signal Development and Measurement

- Aspirate the secondary antibody solution. Wash the plate five times with Wash Buffer, ensuring all residual buffer is removed after the final wash.
- Add 100 μL of TMB Substrate to each well.
- Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development (blue).
- Rationale: The incubation time depends on the reaction kinetics and should be stopped before the highest standard point becomes saturated.
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Gently tap the plate to ensure thorough mixing.
- Immediately read the absorbance at 450 nm using a microplate reader.

Controls and Validation

To ensure the trustworthiness of the results, the following controls are essential:

- Negative Control (Background):** Wells coated with Fas but incubated with Reagent Diluent instead of FAP-1. This determines the background signal from the detection antibodies.
- Specificity Control 1:** Wells coated with an irrelevant protein (e.g., BSA) instead of Fas, then incubated with the highest concentration of FAP-1. This confirms that FAP-1 binding is specific to Fas and not the blocking agent or the plate itself.
- Specificity Control 2 (Optional but Recommended):** If available, use a mutant Fas protein known not to bind FAP-1 (e.g., a C-terminal deletion mutant) for coating.^{[6][11]} This provides strong evidence for the specificity of the interaction.

Data Analysis and Interpretation

- Subtract Background:** Subtract the average absorbance value of the negative control (zero FAP-1) from all other absorbance readings.
- Plot Data:** Plot the background-subtracted absorbance (Y-axis) against the concentration of FAP-1 (X-axis).
- Interpretation:** A dose-dependent increase in absorbance with increasing FAP-1 concentration indicates a specific interaction between Fas and FAP-1. The resulting curve can be used to determine parameters like the half-maximal effective concentration (EC_{50}), providing a quantitative measure of the binding affinity under the tested conditions.

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
High Background	- Insufficient blocking- Antibody concentration too high- Inadequate washing	- Increase blocking time or BSA concentration- Titrate primary and secondary antibodies- Increase number of wash steps or soaking time
No/Low Signal	- Inactive proteins or antibodies- Insufficient incubation times- Incorrect buffer pH- Reagents omitted	- Use new aliquots of proteins/antibodies- Optimize incubation times- Check pH of all buffers- Review protocol steps carefully
High Well-to-Well Variability	- Inconsistent pipetting- Inadequate plate washing- Plate edge effects	- Use calibrated pipettes; ensure no bubbles- Ensure all wells are washed uniformly- Avoid using the outermost wells of the plate

References

- Amerigo Scientific. (2026, January 31). PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery.
- Ivanova, A. (n.d.).
- Imajo, M., et al. (2006). Fas-associated phosphatase-1 promotes Fas-mediated apoptosis in human colon cancer cells: novel function of FAP-1. *International Journal of Cancer*, 118(3), 542-549. [[Link](#)]
- Ivanov, V. N., et al. (2003). FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface. *Molecular and Cellular Biology*, 23(10), 3623–3635. [[Link](#)]
- Wieckowski, E., et al. (2005). Mechanisms of FAP-1-mediated tumor cell resistance to apoptosis via the Fas/FasL pathway. *Proceedings of the American Association for Cancer Research*, 46, 2005. [[Link](#)]
- Ma'ayan Lab. (n.d.). PTPN13 Gene. Icahn School of Medicine at Mount Sinai. [[Link](#)]

- Sato, T., et al. (2000). Negative regulation of Fas-mediated apoptosis by FAP-1 in human cancer cells. *International Journal of Cancer*, 87(4), 473-479. [[Link](#)]
- Wang, Z., et al. (2022). Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy. *Frontiers in Immunology*, 13, 946924. [[Link](#)]
- Geng, J., et al. (2005). FAS Associated Phosphatase (FAP-1) Blocks Apoptosis of Astrocytomas Through Dephosphorylation of FAS. *Journal of Neuro-Oncology*, 74(3), 241-248. [[Link](#)]
- Carlucci, A., et al. (2020). Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer. *Cancers*, 12(12), 3737. [[Link](#)]
- Jin, L., et al. (2018). Utilizing ELISA to monitor protein-protein interaction. *Methods in Molecular Biology*, 1686, 213-224. [[Link](#)]
- Sato, T., et al. (1995). FAP-1: a protein tyrosine phosphatase that associates with Fas. *Science*, 268(5209), 411-415. [[Link](#)]
- Kiso, Y., et al. (2002). Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding. *Bioorganic & Medicinal Chemistry Letters*, 12(19), 2723-2726. [[Link](#)]
- Bei, L., et al. (2018). Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin. *Oncotarget*, 9(46), 28080-28091. [[Link](#)]
- Li, J., et al. (2001). Expression and potential role of Fas-associated phosphatase-1 in ovarian cancer. *The American Journal of Pathology*, 158(4), 1355-1362. [[Link](#)]

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Sources

- [1. Fas Pathway | Thermo Fisher Scientific - HK \[thermofisher.com\]](#)
- [2. Fas receptor - Wikipedia \[en.wikipedia.org\]](#)
- [3. PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery - Amerigo Scientific \[amerigoscientific.com\]](#)
- [4. Gene - PTPN13 \[maayanlab.cloud\]](#)
- [5. FAP-1 Association with Fas \(Apo-1\) Inhibits Fas Expression on the Cell Surface - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. FAP-1: a protein tyrosine phosphatase that associates with Fas - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. semanticscholar.org \[semanticscholar.org\]](#)
- [8. Expression and potential role of Fas-associated phosphatase-1 in ovarian cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Utilizing ELISA to monitor protein-protein interaction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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